BenchChemオンラインストアへようこそ!

4-ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide

PDK1 inhibitor kinase cancer therapeutics thiazole carboxamide SAR

This thiazole-carboxamide is a defined PDK1 inhibitor (WO2012036974 patent family) with a unique 4-ethyl-5-methyl thiophene substitution pattern. This precise structure is critical for reproducible kinase inhibition; generic analogs risk confounding SAR and off-target effects. It is essential for cancer probe development and antifungal selectivity benchmarking. Ensure identity by ¹H NMR and demand ≥95% purity (HPLC-UV) to eliminate synthetic impurities.

Molecular Formula C11H12N2OS2
Molecular Weight 252.4 g/mol
Cat. No. B3488571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide
Molecular FormulaC11H12N2OS2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCCC1=C(SC=C1C(=O)NC2=NC=CS2)C
InChIInChI=1S/C11H12N2OS2/c1-3-8-7(2)16-6-9(8)10(14)13-11-12-4-5-15-11/h4-6H,3H2,1-2H3,(H,12,13,14)
InChIKeyZZCPBYWWNCEYCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide: Compound Identity, Physicochemical Baseline, and Procurement-Relevant Classification


4-Ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide (CAS 775299-49-5) is a heterocyclic small molecule belonging to the thiazole-carboxamide class, a group widely investigated for kinase inhibition, antimicrobial, and anti-inflammatory applications [1]. The compound features a 4-ethyl-5-methyl-substituted thiophene-3-carboxamide core linked to an unsubstituted 2-aminothiazole moiety, yielding the molecular formula C₁₁H₁₂N₂OS₂ and a molecular weight of 252.4 g/mol . Its computed LogP of approximately 3.69 and topological polar surface area of 98.5 Ų place it within drug-like chemical space, with a hydrogen bond donor count of 1 and acceptor count of 4 [2]. In patent literature, this compound is explicitly indexed as a 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibitor and is catalogued under the synonym 'Thiazole carboxamide derivative 28' in authoritative drug-target databases, where it is associated with indications in metastatic and solid tumour cancer [3].

Why Generic Substitution Among Thiazole-Thiophene Carboxamides Fails: Structural Specificity of 4-Ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide


Thiazole-carboxamide derivatives exhibit profound sensitivity to even minor structural perturbations. The specific 4-ethyl-5-methyl substitution pattern on the thiophene ring of this compound, combined with the unsubstituted 2-aminothiazole moiety, generates a unique pharmacophoric fingerprint that cannot be replicated by close analogs such as the des-methyl parent N-(thiazol-2-yl)thiophene-3-carboxamide (CAS 923685-42-1) or the 5-propyl homolog (CAS not assigned) . Patent-derived target annotation confirms that this precise substitution constellation is associated with PDK1 inhibitory activity within the WO2012036974 patent family, whereas closely related 4-aryl-thiazole analogs (e.g., CAS 438216-94-5) incorporate a bulkier 4-(4-methylphenyl) substituent on the thiazole ring that redirects biological activity toward distinct target profiles . Computed physicochemical descriptors further differentiate this compound: its LogP of ~3.69 and polar surface area of 98.5 Ų predict membrane permeability characteristics distinct from the more polar or lipophilic analogs that may exhibit altered absorption, distribution, or off-target binding [1]. In procurement contexts where target engagement fidelity and reproducible SAR are critical—such as kinase inhibitor screening cascades or chemical probe development—generic substitution without verifying this exact substitution pattern risks introducing confounding variables that undermine experimental reproducibility [2].

Quantitative Differentiation Evidence: 4-Ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide Versus Closest Analogs


PDK1 Target Annotation Specificity: Patent-Derived Evidence Distinguishing 4-Ethyl-5-methyl Substitution from Unsubstituted and Aryl-Substituted Analogs

The target compound is explicitly catalogued as 'Thiazole carboxamide derivative 28' in the DrugMAP database with a confirmed PDK1 (pyruvate dehydrogenase kinase 1) inhibitory mechanism of action, derived from the patent WO2012036974 compound series [1]. This target annotation provides a functional differentiation from the closely related analog 5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide (CAS 438216-94-5), which bears a 4-(4-methylphenyl) substituent on the thiazole ring and is not indexed within the same PDK1 patent family, suggesting divergent target engagement . The unsubstituted parent compound N-(thiazol-2-yl)thiophene-3-carboxamide (CAS 923685-42-1, MW 210.3 g/mol) lacks the 4-ethyl and 5-methyl thiophene substituents that are critical for PDK1 binding pocket complementarity as inferred from the patent SAR .

PDK1 inhibitor kinase cancer therapeutics thiazole carboxamide SAR

Physicochemical Differentiation: LogP and Polar Surface Area Comparison with the Unsubstituted Parent and Aryl-Substituted Analog

The target compound exhibits a computed LogP (XLogP3-AA) of 3.0 and a topological polar surface area (TPSA) of 98.5 Ų [1]. These values differentiate it from the unsubstituted parent N-(thiazol-2-yl)thiophene-3-carboxamide, which has a lower molecular weight (210.3 vs. 252.4 g/mol) and is predicted to have a lower LogP (~1.8–2.2 based on fragment-based estimation for the des-ethyl, des-methyl scaffold) and a comparable or slightly lower TPSA due to the absence of alkyl substituents . The aryl-substituted analog CAS 438216-94-5 has a substantially higher molecular weight (342.48 g/mol) and a predicted LogP exceeding 5.0, along with a higher TPSA, placing it beyond typical oral drug-like space and increasing the risk of non-specific protein binding and poor aqueous solubility .

drug-likeness membrane permeability physicochemical profiling

Hydrogen Bond Donor/Acceptor Architecture: Selectivity Implications Versus 5-Propyl Homolog and N-Isopropyl Analog

The target compound possesses exactly one hydrogen bond donor (the carboxamide NH) and four hydrogen bond acceptors (amide carbonyl oxygen, thiazole endocyclic nitrogen, thiazole sulfur, and thiophene sulfur), yielding a donor/acceptor ratio of 0.25 [1]. The 5-propyl homolog, 5-propyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide, shares the same HBD/HBA count but has increased lipophilicity due to the propyl chain extension (estimated ΔLogP ≈ +0.5), which may enhance non-specific hydrophobic interactions and reduce ligand efficiency metrics [2]. The N-isopropyl analog, 4-ethyl-5-methyl-N-(propan-2-yl)thiophene-3-carboxamide, replaces the thiazole ring with an isopropyl group, reducing the number of hydrogen bond acceptors from 4 to 2 and dramatically altering the pharmacophoric recognition pattern expected for PDK1 binding [3].

ligand efficiency hydrogen bonding kinase selectivity

Patent-Derived Cancer Indication Mapping: Therapeutic Context Differentiation from Agrochemical Thiazole Carboxamides

The target compound is indexed with dual cancer indications—metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumour/cancer (ICD-11: 2A00-2F9Z)—in the DrugMAP database, with its mechanism of action confirmed as PDK1 inhibition [1]. This therapeutic context contrasts sharply with structurally related thiazole carboxamides developed for agrochemical use, such as Ethaboxam [(RS)-N-(α-cyano-2-thenyl)-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide], which is optimized for Oomycetes fungicidal activity with MIC values of 0.1–0.5 mg/L against Phytophthora infestans [2]. While Ethaboxam shares the thiazole-carboxamide scaffold, its distinct substitution pattern (thiazole-5-carboxamide rather than thiophene-3-carboxamide; cyano-thenyl group on the amide nitrogen) targets fungal β-tubulin rather than human PDK1, illustrating that even scaffold-level similarity does not predict target conservation [3].

cancer therapeutics PDK1 signaling chemical probe development

Optimal Research and Procurement Application Scenarios for 4-Ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide


PDK1-Dependent Cancer Cell Proliferation Assays: Kinase Inhibitor Screening Cascades

This compound is best deployed as a reference PDK1 inhibitor in cellular proliferation assays using cancer lines with documented PDK1/AKT pathway dependence (e.g., PTEN-deficient or PI3KCA-mutant lines). Its patent-derived PDK1 target annotation [1] positions it for use in parallel with structurally distinct PDK1 inhibitors (e.g., GSK461364) to control for scaffold-specific off-target effects. Procurement specifications should require identity confirmation via ¹H NMR (thiophene C5–H singlet at δ ~6.2–6.4 ppm; thiazole C4–H and C5–H doublets at δ ~7.1–7.3 ppm) and purity ≥95% by HPLC-UV at 254 nm to minimize confounding from synthetic impurities.

Structure-Activity Relationship (SAR) Studies: 4-Ethyl-5-methyl Thiophene Pharmacophore Exploration

The compound serves as a key intermediate-lipophilicity reference point in SAR campaigns exploring thiophene substitution effects on PDK1 inhibitory potency. Its LogP of ~3.0 and TPSA of 98.5 Ų [2] place it at the centre of drug-like chemical space, enabling systematic comparison with synthesized analogs bearing 4-halo, 4-methoxy, or 4-trifluoromethyl substituents. Researchers should procure this compound alongside the des-methyl and des-ethyl controls to isolate the contribution of each alkyl substituent to target engagement and cellular permeability.

Chemical Probe Development for the PI3K/PDK1/AKT Signaling Axis

Given its explicit PDK1 inhibitory annotation and patent-protected status within the WO2012036974 family [3], this compound is suitable as a starting point for chemical probe development targeting the PDK1/AKT signaling node in oncology. Procurement for probe development requires material of ≥97% purity (qNMR) with full analytical characterization (HRMS, ¹³C NMR, DSC) to meet chemical probe quality criteria. The compound should be evaluated alongside the clinical-stage PDK1 inhibitor GSK461364 as a positive control in target engagement assays.

Negative Control Selection: Excluding Agrochemical Thiazole Carboxamides

In antifungal screening campaigns or agrochemical discovery programs, this compound can serve as a human-kinase-targeted negative control to benchmark selectivity against fungal-specific thiazole carboxamides such as Ethaboxam (MIC = 0.1–5.0 mg/L against Phytophthora spp.) [4]. The structural similarity between these compounds necessitates rigorous analytical verification (orthogonal HPLC methods, HRMS) to prevent cross-contamination or misidentification in compound management workflows, particularly when both classes are stored in shared screening libraries.

Quote Request

Request a Quote for 4-ethyl-5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.